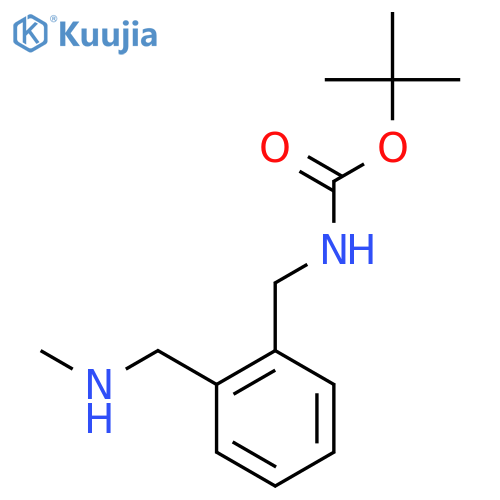

Cas no 2274869-78-0 (tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate)

tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-({2-[(methylamino)methyl]phenyl}methyl)carbamate

- EN300-2436007

- 2274869-78-0

- tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate

-

- インチ: 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12-8-6-5-7-11(12)9-15-4/h5-8,15H,9-10H2,1-4H3,(H,16,17)

- InChIKey: OEMQDAMZTDSSBM-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC1C=CC=CC=1CNC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 250.168127949g/mol

- どういたいしつりょう: 250.168127949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 50.4Ų

tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2436007-1.0g |

tert-butyl N-({2-[(methylamino)methyl]phenyl}methyl)carbamate |

2274869-78-0 | 95% | 1.0g |

$914.0 | 2024-06-19 | |

| Enamine | EN300-2436007-0.5g |

tert-butyl N-({2-[(methylamino)methyl]phenyl}methyl)carbamate |

2274869-78-0 | 95% | 0.5g |

$877.0 | 2024-06-19 | |

| Enamine | EN300-2436007-10.0g |

tert-butyl N-({2-[(methylamino)methyl]phenyl}methyl)carbamate |

2274869-78-0 | 95% | 10.0g |

$3929.0 | 2024-06-19 | |

| Enamine | EN300-2436007-1g |

tert-butyl N-({2-[(methylamino)methyl]phenyl}methyl)carbamate |

2274869-78-0 | 1g |

$914.0 | 2023-09-15 | ||

| Enamine | EN300-2436007-5.0g |

tert-butyl N-({2-[(methylamino)methyl]phenyl}methyl)carbamate |

2274869-78-0 | 95% | 5.0g |

$2650.0 | 2024-06-19 | |

| Enamine | EN300-2436007-0.1g |

tert-butyl N-({2-[(methylamino)methyl]phenyl}methyl)carbamate |

2274869-78-0 | 95% | 0.1g |

$804.0 | 2024-06-19 | |

| Enamine | EN300-2436007-0.05g |

tert-butyl N-({2-[(methylamino)methyl]phenyl}methyl)carbamate |

2274869-78-0 | 95% | 0.05g |

$768.0 | 2024-06-19 | |

| Enamine | EN300-2436007-0.25g |

tert-butyl N-({2-[(methylamino)methyl]phenyl}methyl)carbamate |

2274869-78-0 | 95% | 0.25g |

$840.0 | 2024-06-19 | |

| Enamine | EN300-2436007-2.5g |

tert-butyl N-({2-[(methylamino)methyl]phenyl}methyl)carbamate |

2274869-78-0 | 95% | 2.5g |

$1791.0 | 2024-06-19 | |

| Enamine | EN300-2436007-5g |

tert-butyl N-({2-[(methylamino)methyl]phenyl}methyl)carbamate |

2274869-78-0 | 5g |

$2650.0 | 2023-09-15 |

tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2274869-78-0 and Product Name: *tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate

Compound with the CAS number 2274869-78-0 and the product name tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate represents a significant advancement in the field of chemical pharmaceuticals. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The introduction of this compound into research and development pipelines is a testament to the ongoing innovation in synthetic organic chemistry and its impact on therapeutic interventions.

The molecular structure of tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate is characterized by a complex arrangement of functional groups, including a carbamate moiety linked to a phenyl ring substituted with an amino group. This configuration suggests a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the tert-butyl group further enhances its utility, as it provides steric hindrance that can influence reaction pathways and product selectivity.

In recent years, there has been a growing interest in carbamate-based compounds due to their versatility in drug design. Carbamates are known for their ability to act as bioisosteres, replacing other functional groups without significantly altering the overall pharmacological profile of a molecule. This property is particularly useful in medicinal chemistry, where fine-tuning the structure of a lead compound can lead to improved efficacy and reduced side effects.

The synthesis of tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic catalysis, have been employed to achieve these objectives. These methods not only enhance the efficiency of the synthesis but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.

The potential applications of this compound are vast and span across various therapeutic areas. One of the most promising uses is in the development of novel agrochemicals. The unique structural features of carbamates make them effective at interacting with biological targets in plants, leading to improved crop protection solutions. Additionally, there is significant interest in exploring their role in pharmaceuticals, particularly in the treatment of neurological disorders where precise molecular interactions are crucial.

Recent studies have highlighted the role of phenyl-substituted carbamates in modulating enzyme activity. For instance, derivatives of this class have shown promise in inhibiting enzymes involved in inflammatory pathways, making them potential candidates for anti-inflammatory drugs. The tert-butyl group's steric bulk can be strategically employed to enhance binding affinity and selectivity, which is critical for developing drugs with minimal off-target effects.

The chemical stability of tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate is another area of interest. Understanding how this compound behaves under various conditions is essential for its practical application. Research has demonstrated that proper storage conditions can significantly extend its shelf life, ensuring that it remains viable for extended periods without degradation. This stability is crucial for both industrial-scale production and laboratory research.

In conclusion, compound with CAS No. 2274869-78-0 and its product name tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate represent a significant advancement in chemical pharmaceuticals. Its unique structural features and potential applications make it a valuable asset in both research and industrial settings. As synthetic methodologies continue to evolve, we can expect even more innovative uses for this compound in the future.

2274869-78-0 (tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate) 関連製品

- 960250-51-5(3-{(3-methylbutan-2-yl)aminomethyl}phenol)

- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)

- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)

- 1021073-99-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide)

- 1563451-17-1(3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride)

- 77280-30-9(N-(4-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide)

- 1363405-41-7(2-(1-Aminocyclopentyl)acetonitrile hydrochloride)

- 1269667-57-3(4-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid)

- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)

- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)